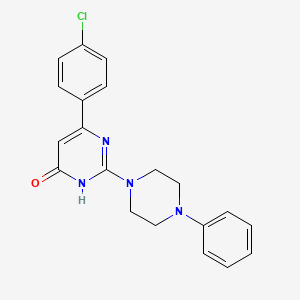
6-(4-chlorophenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-chlorophenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone (CPP) is a chemical compound that has been widely used in scientific research due to its unique properties. CPP is a pyrimidinone derivative that has been synthesized using various methods. The compound has been found to have several biochemical and physiological effects, making it an important tool for studying various biological processes.
Mécanisme D'action
6-(4-chlorophenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been found to bind to the orthosteric site of the dopamine D3 receptor, which is a GPCR. The binding of 6-(4-chlorophenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone to this receptor results in the inhibition of the adenylyl cyclase activity, leading to the reduction of cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP levels results in the modulation of various signaling pathways, leading to the regulation of various biological processes.
Biochemical and Physiological Effects
6-(4-chlorophenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been found to have several biochemical and physiological effects, including the modulation of the dopamine D3 receptor, which is involved in the regulation of reward-related behaviors. 6-(4-chlorophenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has also been found to have anxiolytic and antidepressant effects, making it a potential therapeutic agent for the treatment of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
6-(4-chlorophenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has several advantages as a biological tool, including its high affinity and selectivity for the dopamine D3 receptor. The compound is also stable and can be easily synthesized using various methods. However, one of the limitations of 6-(4-chlorophenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone is its potential toxicity, which can affect the results of experiments.
Orientations Futures
6-(4-chlorophenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has several potential future directions, including the development of new therapeutic agents for the treatment of anxiety and depression. The compound can also be used to study the role of GPCRs in various biological processes, leading to the discovery of new drug targets. Additionally, the synthesis of new 6-(4-chlorophenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone derivatives can lead to the development of more potent and selective compounds for scientific research.
Méthodes De Synthèse
6-(4-chlorophenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone can be synthesized using several methods, including the reaction of 4-chloroaniline with ethyl acetoacetate, followed by the reaction with 4-phenylpiperazine. Another method involves the reaction of 4-chloroaniline with ethyl acetoacetate, followed by the reaction with 4-phenylpiperazine hydrochloride. The synthesis of 6-(4-chlorophenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has also been achieved using microwave irradiation and ultrasound-assisted methods.
Applications De Recherche Scientifique
6-(4-chlorophenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been extensively used in scientific research as a biological tool due to its unique properties. The compound has been used to study various biological processes, including the role of G protein-coupled receptors (GPCRs) in signal transduction pathways. 6-(4-chlorophenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has also been used to study the interaction between GPCRs and their ligands, as well as the role of GPCRs in drug discovery.
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O/c21-16-8-6-15(7-9-16)18-14-19(26)23-20(22-18)25-12-10-24(11-13-25)17-4-2-1-3-5-17/h1-9,14H,10-13H2,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVWXKXQLFEXJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC(=CC(=O)N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-chlorophenyl)-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[2-(4-acetyl-1-piperazinyl)ethyl]amino}methylene)-5-(2-thienyl)-1,3-cyclohexanedione](/img/structure/B5975867.png)
![3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-[(6-methyl-2-pyridinyl)methyl]propanamide](/img/structure/B5975876.png)
![N,N-diethyl-4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}aniline](/img/structure/B5975877.png)
![ethyl 2-[(2-ethylphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B5975885.png)

![N-[4-(aminocarbonyl)phenyl]-2-methyl-3-furamide](/img/structure/B5975891.png)

![1-[3-({[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]amino}methyl)-2-pyridinyl]-3-piperidinol](/img/structure/B5975904.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1-ethyl-5-oxo-3-pyrrolidinyl)methyl]-N-methylbenzamide](/img/structure/B5975908.png)
![7-(4-isopropylbenzyl)-2-[3-(1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5975913.png)
![2-iodo-6-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5975931.png)
![1-benzyl-4-{3-[1-(4-methoxybenzyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B5975942.png)
![2-[(2-chlorophenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B5975950.png)
